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Compound of Interest

Compound Name: Fmoc-d-glu(oall)-oh

Cat. No.: B557685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Glu(OAll)-OH, an N-terminally protected D-glutamic acid derivative with an allyl-

protected side chain, is a versatile and critical building block in modern drug discovery. Its

unique structural features enable the synthesis of complex peptides and bioconjugates with

enhanced therapeutic potential. The incorporation of a D-amino acid enhances proteolytic

stability, a crucial attribute for peptide-based drugs, while the orthogonal allyl protecting group

offers a site for specific modification, making it an invaluable tool for creating targeted drug

delivery systems and peptide-drug conjugates.

Core Applications in Drug Discovery
The primary applications of Fmoc-D-Glu(OAll)-OH in drug discovery are centered around its

use in Solid-Phase Peptide Synthesis (SPPS).

Enhancing Proteolytic Stability: Peptides containing D-amino acids, such as D-glutamic acid,

exhibit increased resistance to degradation by proteases, which are stereospecific for L-

amino acids.[1][2][3] This enhanced stability leads to a longer in-vivo half-life and improved

bioavailability of peptide therapeutics.[1][2][3]

Site-Specific Drug Conjugation: The allyl (All) protecting group on the side chain of the

glutamic acid is orthogonal to the standard acid- and base-labile protecting groups used in

Fmoc-SPPS.[4][5] This allows for its selective removal on-resin, revealing a free carboxylic
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acid that can be used as a handle for conjugating drugs, imaging agents, or other moieties.

[2][6]

Development of Peptide-Drug Conjugates (PDCs): By utilizing Fmoc-D-Glu(OAll)-OH as a

linker, potent cytotoxic drugs can be attached to cell-penetrating or tumor-targeting peptides.

This strategy enhances the targeted delivery of the drug, minimizing systemic toxicity.

Synthesis of Cyclic and Branched Peptides: The orthogonal deprotection of the allyl group

facilitates the on-resin formation of lactam bridges for peptide cyclization or the synthesis of

branched peptides, which can lead to constrained conformations with improved receptor

affinity and selectivity.

Data Presentation
The following tables summarize key quantitative data associated with the use of Fmoc-D-
Glu(OAll)-OH in peptide synthesis and modification.

Parameter Typical Value Notes

Coupling Efficiency >99%

Can be influenced by the

coupling reagent, peptide

sequence, and resin. Difficult

couplings may require stronger

reagents or double coupling.[3]

Allyl Deprotection >95%

Achieved using a Palladium(0)

catalyst. The reaction is

typically fast and clean.[4]

Crude Peptide Purity 70-90%

Dependent on the length and

sequence of the peptide.

Purification is typically

performed by reverse-phase

HPLC.[3]

Overall Peptide Yield 50-65%

Varies significantly based on

the synthesis scale, peptide

length, and purification

efficiency.[7]
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Table 1: Typical Synthesis and Deprotection Efficiencies.

Reagent Equivalents Purpose

Fmoc-D-Glu(OAll)-OH 4 equiv Amino acid building block.

Coupling Reagent (e.g.,

HBTU/HCTU)
3.9 equiv

Activates the carboxylic acid

for amide bond formation.

Base (e.g., DIPEA/DIEA) 8 equiv

Neutralizes the protonated

amine and facilitates the

coupling reaction.

Piperidine (20% in DMF) N/A
Removes the Fmoc protecting

group from the N-terminus.

Pd(PPh₃)₄ 0.1-0.3 equiv

Catalyst for the selective

removal of the allyl protecting

group.

Scavenger (e.g., PhSiH₃) 24 equiv
Traps the allyl group after

cleavage.

Table 2: Typical Reagent Stoichiometry in SPPS and Allyl Deprotection.

Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Glu(OAll)-OH into a
Peptide Sequence via Manual SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating an Fmoc-
D-Glu(OAll)-OH residue on a Rink Amide resin.

Materials:

Rink Amide Resin

Fmoc-D-Glu(OAll)-OH

Other required Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

Coupling reagent (e.g., HBTU, HCTU)

N,N'-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling (for Fmoc-D-Glu(OAll)-OH):

In a separate vial, dissolve Fmoc-D-Glu(OAll)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8

eq) in DMF.

Allow the mixture to pre-activate for 2-5 minutes.

Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result

indicates a complete reaction).[8]

Wash the resin with DMF (5x) and DCM (3x).

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide

sequence.

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Precipitation:

Wash the resin with DCM and dry under vacuum.

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol outlines the selective removal of the allyl protecting group from the glutamic acid

side chain while the peptide is still attached to the resin.

Materials:

Peptide-resin containing a Glu(OAll) residue

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Phenylsilane (PhSiH₃) or another suitable allyl scavenger

Anhydrous DCM or a mixture of DCM/DMF

Procedure:

Resin Preparation: Swell the peptide-resin in anhydrous DCM.

Deprotection Cocktail Preparation: In a separate, inert-atmosphere vial, dissolve Pd(PPh₃)₄

(0.1-0.3 eq) and PhSiH₃ (24 eq) in anhydrous DCM. The solution should be bright yellow.

Deprotection Reaction: Add the deprotection cocktail to the swollen resin.

Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. The

reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

Washing: After the reaction is complete, drain the deprotection solution and wash the resin

extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (0.5% in DMF)

to remove residual palladium catalyst, followed by further DMF and DCM washes.[4]

Protocol 3: On-Resin Drug Conjugation to the
Deprotected Glutamic Acid Side Chain
This protocol details the conjugation of an amine-containing drug molecule to the free

carboxylic acid of the glutamic acid side chain.

Materials:

Peptide-resin with a deprotected Glu side chain

Amine-containing drug molecule

Coupling reagent (e.g., HATU, HBTU)

DIPEA

DMF
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Procedure:

Resin Swelling: Swell the peptide-resin in DMF.

Activation of Carboxylic Acid: In a separate vial, dissolve the coupling reagent (3 eq) and

DIPEA (6 eq) in DMF. Add this activation solution to the resin and agitate for 5-10 minutes.

Drug Conjugation: Add the amine-containing drug molecule (3-5 eq) dissolved in DMF to the

activated resin.

Reaction: Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can

be monitored by taking small resin samples, cleaving the peptide-drug conjugate, and

analyzing by HPLC-MS.

Washing: Once the conjugation is complete, drain the reaction solution and wash the resin

thoroughly with DMF and DCM.

Final Cleavage and Purification: Cleave the peptide-drug conjugate from the resin and purify

it as described in Protocol 1.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
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Caption: On-resin allyl group deprotection workflow.
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Caption: On-resin drug conjugation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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